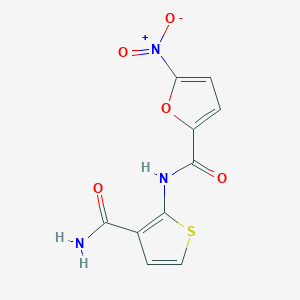

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide, also known as F36, is a synthetic compound that has been extensively studied for its potential as an antitumor agent. It belongs to the class of nitrofuran derivatives, which are known for their antimicrobial and antitumor properties. F36 has shown promising results in preclinical studies as a potential anticancer drug.

Aplicaciones Científicas De Investigación

- N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. By inhibiting microbial growth, it could potentially serve as a novel antimicrobial agent in medicine and agriculture .

- The compound’s structural features make it an intriguing candidate for cancer research. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an antitumor agent. Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic use .

- Researchers in proteomics have employed N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a tool for studying protein interactions, modifications, and expression patterns. Its unique chemical properties allow for specific labeling and detection of proteins in complex biological samples .

- The compound’s ability to interact with biological macromolecules, such as enzymes and receptors, has piqued interest in chemical biology. Investigating its binding affinity and selectivity can provide insights into cellular processes and potential drug targets .

- Organic chemists have utilized N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a substrate in Suzuki–Miyaura cross-coupling reactions. This versatile synthetic method allows for the construction of carbon–carbon bonds, enabling the creation of complex molecules with diverse applications .

- Molecular modeling studies have explored the three-dimensional structure of the compound, predicting its interactions with biological receptors. These computational insights aid in drug design and optimization, potentially leading to novel therapeutic agents .

Antimicrobial Activity

Anticancer Potential

Proteomics Research

Chemical Biology

Suzuki–Miyaura Coupling

Computational Modeling

Propiedades

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5S/c11-8(14)5-3-4-19-10(5)12-9(15)6-1-2-7(18-6)13(16)17/h1-4H,(H2,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKLMDNHTFDHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329284 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

848179-97-5 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)